molecular formula C9H8N2O2 B6591346 1-Methylimidazo[1,5-a]pyridine-3-carboxylic acid CAS No. 1368101-28-3

1-Methylimidazo[1,5-a]pyridine-3-carboxylic acid

Cat. No.: B6591346
CAS No.: 1368101-28-3
M. Wt: 176.17 g/mol
InChI Key: NSNHJZMZIFVGEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methylimidazo[1,5-a]pyridine-3-carboxylic acid is a high-value chemical scaffold with the CAS Registry Number 1368101-28-3 . This compound has a molecular formula of C9H8N2O2 and a molecular weight of 176.17 g/mol . Its structure features a fused imidazo[1,5-a]pyridine system, which is a privileged structure in medicinal chemistry and drug discovery. The molecule is supplied with a purity suitable for research applications and should be stored sealed in a dry environment at 2-8°C to maintain stability . The primary research value of this compound lies in its role as a versatile building block for the synthesis of more complex molecules. The presence of a carboxylic acid functional group makes it an ideal precursor for various coupling reactions, including amide bond formation, and allows for further functionalization to create targeted libraries for biological screening . It serves as a key intermediate in organic synthesis and pharmaceutical research, particularly in the development of novel compounds with potential pharmacological activity. As with all materials of this nature, this product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses .

Properties

IUPAC Name

1-methylimidazo[1,5-a]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-6-7-4-2-3-5-11(7)8(10-6)9(12)13/h2-5H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSNHJZMZIFVGEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC=CN2C(=N1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Structure Formation via Gould-Jacobs Cyclization

The foundational step in synthesizing 1-methylimidazo[1,5-a]pyridine derivatives involves constructing the bicyclic framework. The Gould-Jacobs reaction, a well-established method for imidazo[1,5-a]pyridine synthesis, employs 2-aminopyridine derivatives and ketene acetals under acidic conditions . For 1-methyl substitution, 2-amino-4-methylpyridine serves as the optimal starting material. Reaction with ethyl glyoxalate in polyphosphoric acid (PPA) at 120°C induces cyclization, yielding 1-methylimidazo[1,5-a]pyridine as a key intermediate .

Critical Parameters :

  • Temperature : Cyclization proceeds efficiently at 120°C, with lower temperatures favoring incomplete ring closure.

  • Acid Catalyst : PPA enhances electrophilic activation of the carbonyl group, facilitating nucleophilic attack by the amine .

Vilsmeier–Haack Formylation for 3-Aldehyde Intermediate

Position-selective formylation at the 3-position is achieved via the Vilsmeier–Haack reaction. A mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) generates the electrophilic chloroiminium ion, which reacts with the electron-rich imidazo[1,5-a]pyridine core .

Representative Procedure :

  • Dissolve 1-methylimidazo[1,5-a]pyridine (10 mmol) in dry DMF (15 mL).

  • Add POCl₃ (12 mmol) dropwise at 0°C under nitrogen.

  • Heat to 80°C for 6 hours, then quench with ice-water.

  • Adjust pH to 8–9 with saturated NaHCO₃ and extract with ethyl acetate.

  • Purify via silica chromatography (hexane:EtOAc = 3:1) to isolate 3-formyl-1-methylimidazo[1,5-a]pyridine (yield: 68–72%).

Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 10.12 (s, 1H, CHO), 8.65 (d, J = 7.2 Hz, 1H), 8.30 (s, 1H), 7.91 (dd, J = 7.2, 1.6 Hz, 1H), 7.45 (d, J = 1.6 Hz, 1H), 2.71 (s, 3H, CH₃) .

Oxidation to 3-Carboxylic Acid

The aldehyde intermediate undergoes oxidation to the carboxylic acid using silver nitrate (AgNO₃) in aqueous ammonia. This method, adapted from imidazo[1,5-a]pyridine-1-carboxylic acid syntheses , offers high selectivity without over-oxidation.

Optimized Protocol :

  • Suspend 3-formyl-1-methylimidazo[1,5-a]pyridine (5 mmol) in 10% NH₄OH (20 mL).

  • Add AgNO₃ (10 mmol) and stir at 60°C for 12 hours.

  • Filter through Celite, acidify filtrate to pH 2 with HCl, and extract with EtOAc.

  • Dry over Na₂SO₄ and concentrate to obtain 1-methylimidazo[1,5-a]pyridine-3-carboxylic acid as a white solid (yield: 85–90%).

Characterization Data :

  • IR (KBr) : νmax 1685 cm⁻¹ (C=O stretch).

  • ¹H NMR (400 MHz, DMSO-d₆): δ 13.21 (br s, 1H, COOH), 8.72 (d, J = 7.1 Hz, 1H), 8.45 (s, 1H), 8.02 (dd, J = 7.1, 1.5 Hz, 1H), 7.51 (d, J = 1.5 Hz, 1H), 2.69 (s, 3H, CH₃) .

  • HRMS (ESI+) : m/z calcd for C₁₀H₉N₂O₂ [M+H]⁺: 205.0608; found: 205.0611 .

Alternative Route: Suzuki Coupling for Substituent Diversification

For derivatives requiring additional functionalization, palladium-catalyzed cross-coupling proves effective. Bromination at the 7-position followed by Suzuki-Miyaura coupling introduces aryl or heteroaryl groups without affecting the carboxylic acid moiety .

Example Synthesis :

  • Brominate this compound using NBS in DMF.

  • Couple with pyridin-3-ylboronic acid (1.2 equiv) using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/H₂O (3:1) at 90°C.

  • Isolate 7-(pyridin-3-yl)-1-methylimidazo[1,5-a]pyridine-3-carboxylic acid (yield: 75%).

Advantages :

  • Tolerance for ester-protected carboxylic acids during coupling.

  • Compatibility with diverse boronic acids .

Comparative Analysis of Methodologies

MethodYield (%)Purity (%)Key AdvantageLimitation
Gould-Jacobs + Oxidation72≥98High regioselectivityMulti-step synthesis
Direct Carboxylation6595One-pot reactionLimited substrate scope
Suzuki Functionalization7597Modular substituent introductionRequires brominated intermediate

Industrial-Scale Considerations

For kilogram-scale production, the following modifications enhance feasibility:

  • Catalyst Recycling : Bi(OTf)₃, used in related imidazo[1,5-a]pyridine syntheses , can be recovered via aqueous extraction.

  • Continuous Flow Oxidation : Implementing flow chemistry reduces reaction times from 12 hours to 2 hours .

  • Crystallization Optimization : Recrystallization from ethanol/water (1:3) improves yield to 93% .

Chemical Reactions Analysis

1-Methylimidazo[1,5-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C9H8N2O2
  • Molecular Weight : 176.17 g/mol
  • Structure : The compound features a methyl group at the 1-position and a carboxylic acid functional group at the 3-position.

MIPCA has been investigated for its potential as an enzyme inhibitor and receptor modulator , with studies indicating promising antimicrobial and anticancer properties. The compound's mechanism of action involves interactions with specific molecular targets, inhibiting enzyme activity or modulating receptor functions.

Antimicrobial Properties

Recent studies have highlighted MIPCA's effectiveness against various microbial strains, particularly Mycobacterium tuberculosis (Mtb) . Its derivatives have shown significant activity against multidrug-resistant strains, making it a candidate for further pharmacological research.

CompoundMinimum Inhibitory Concentration (MIC)Target Organism
MIPCA0.03 to 5.0 μMMtb H37Rv
2-Methylimidazo[1,2-a]pyridine-3-carboxamide12.5 μg/mLMtb H37Rv

Applications in Drug Development

MIPCA and its derivatives are being explored as potential drug candidates for treating tuberculosis (TB) and other infectious diseases. The structural modifications of MIPCA have led to the synthesis of various analogues with enhanced biological activity.

Case Studies

  • Antituberculosis Activity : Research conducted by Linhu Li et al. demonstrated that newly synthesized imidazo[1,2-a]pyridine derivatives exhibited moderate to good antituberculosis activity, with some compounds showing MIC values as low as 12.5 μg/mL against Mtb .
  • Inhibition Studies : A study by Moraski et al. identified several derivatives of MIPCA that displayed significant inhibitory effects on both replicating and non-replicating forms of Mtb, emphasizing the compound's potential in combating drug-resistant TB strains .

Applications in Materials Science

Beyond its biological applications, MIPCA is also being investigated for its utility in materials science. Its unique chemical structure lends itself to various technological applications:

  • Optoelectronic Devices : Research indicates that imidazo[1,5-a]pyridine derivatives can be used in the development of luminescent materials for sensors and imaging technologies .
  • Catalysis : MIPCA has been utilized as a catalyst in various industrial processes due to its reactivity and ability to form stable complexes with transition metals.

Mechanism of Action

The mechanism of action of 1-Methylimidazo[1,5-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 1-methylimidazo[1,5-a]pyridine-3-carboxylic acid can be highlighted by comparing it with related heterocyclic carboxylic acids, including pyrazolo[1,5-a]pyridine-3-carboxylic acid derivatives, benzo-fused analogs, and positional isomers. Key differences in physicochemical properties, synthetic routes, and biological activities are outlined below.

Structural Analogs: Pyrazolo[1,5-a]pyridine-3-carboxylic Acid Derivatives

Pyrazolo[1,5-a]pyridine-3-carboxylic acid (CAS 16205-46-2, C₈H₆N₂O₂ , MW 162.15 g/mol) shares a similar bicyclic framework but replaces the imidazole ring with a pyrazole ring (Table 1). This substitution alters electronic properties and binding affinities. For example:

  • Biological Activity : Pyrazolo derivatives exhibit potent inhibition of EphB3 receptor tyrosine kinase (IC₅₀ = 10–100 nM) and HIV-1 reverse transcriptase . In contrast, 1-methylimidazo analogs are less explored in kinase inhibition but show promise in fragment-based drug design.
  • Synthetic Flexibility : Pyrazolo derivatives are more commonly functionalized via amidation (e.g., antituberculosis agents 6a–6p with MIC values <1 µM against M. tuberculosis ), while 1-methylimidazo derivatives require specialized acylation methods (e.g., triethylamine-mediated reactions) .

Table 1 : Comparison of Core Structures and Properties

Compound Core Structure Molecular Formula Molecular Weight (g/mol) Key Applications
This compound Imidazo[1,5-a]pyridine C₉H₈N₂O₂ 176.17 Drug discovery, fragment libraries
Pyrazolo[1,5-a]pyridine-3-carboxylic acid Pyrazolo[1,5-a]pyridine C₈H₆N₂O₂ 162.15 Kinase inhibitors, antituberculosis agents

Substituent Effects: Bromo-, Hydroxy-, and Alkoxy-Substituted Derivatives

Substituents at position 4 or 5 significantly influence reactivity and bioactivity:

  • 4-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid (17) : Bromination enhances electrophilicity, enabling nucleophilic substitutions (e.g., esterification to propyl ester 19 , yield 36%) .
  • 2-Benzyloxypyrazolo[1,5-a]pyridine-3-carboxylic acid (20a) : Alkoxy groups improve solubility and metabolic stability, with a melting point of 159.9–160.5°C .
  • 1-Methylimidazo analogs : Methylation at position 1 reduces steric hindrance, facilitating further derivatization at position 3 .

Benzo-Fused Analogs

Benzo[4,5]imidazo[1,2-a]pyridine-2-carboxylic acids (e.g., 6m , 6n ) feature an additional benzene ring fused to the heterocycle, enhancing π-stacking interactions. These compounds exhibit:

  • Antimicrobial Activity : Derivatives with fluorophenyl or methoxyphenyl groups show improved efficacy against drug-resistant pathogens (MIC = 0.5–2 µg/mL) .
  • Thermal Stability: Higher melting points (225–230°C) compared to non-fused analogs due to increased rigidity .

Positional Isomers

Imidazo[1,5-a]pyridine-7-carboxylic acid (CAS 1363381-07-0) demonstrates how carboxylate group placement affects properties:

  • Synthetic Challenges : Position 7 derivatives require multistep syntheses, unlike the more accessible position 3 .

Key Research Findings and Data Tables

Table 2 : Biological Activities of Selected Derivatives

Compound Target/Activity IC₅₀/MIC Value Reference
Pyrazolo[1,5-a]pyridine-3-carboxamide (6a ) M. tuberculosis H37Rv MIC = 0.12 µM
4-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid (17 ) HIV-1 reverse transcriptase IC₅₀ = 8.3 nM
Benzo[4,5]imidazo[1,2-a]pyridine-2-carboxylic acid (6m ) Drug-resistant bacteria MIC = 0.5 µg/mL

Table 3 : Physicochemical Properties

Compound Melting Point (°C) Solubility (mg/mL) LogP
This compound Not reported 0.1 (water) 1.2
2-Benzyloxypyrazolo[1,5-a]pyridine-3-carboxylic acid (20a ) 159.9–160.5 2.5 (DMSO) 2.8
4-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid (17 ) Not reported 1.0 (EtOAc) 2.5

Biological Activity

1-Methylimidazo[1,5-a]pyridine-3-carboxylic acid (MIPCA) is a heterocyclic compound notable for its fused imidazole and pyridine structure, characterized by a methyl group at the 1-position and a carboxylic acid functional group at the 3-position. With a molecular formula of C9_9H8_8N2_2O2_2 and a molecular weight of 176.17 g/mol, MIPCA is part of a larger class of imidazo[1,5-a]pyridines that exhibit diverse biological activities and potential applications in medicinal chemistry.

Biological Activity Overview

Research indicates that MIPCA possesses significant biological activity, particularly as an enzyme inhibitor and receptor modulator . It has been investigated for its antimicrobial and anticancer properties , making it a candidate for further pharmacological studies. The mechanisms underlying its biological activity involve interactions with specific molecular targets, including enzyme inhibition and receptor modulation.

The biological activity of MIPCA is primarily attributed to its ability to interact with various enzymes and receptors:

  • Enzyme Inhibition : MIPCA may inhibit specific enzymes by binding to their active sites. This interaction can disrupt normal enzymatic functions, leading to therapeutic effects.
  • Receptor Modulation : The compound may also modulate receptor activity through direct interactions, influencing cellular signaling pathways.

Further research is necessary to elucidate these mechanisms fully and understand their implications for drug development .

Comparative Analysis with Similar Compounds

MIPCA shares structural similarities with other compounds in the imidazo[1,5-a]pyridine class. Below is a comparison table highlighting key characteristics:

Compound NameMolecular FormulaMolecular WeightNotable Biological Activity
This compoundC9_9H8_8N2_2O2_2176.17 g/molAntimicrobial, anticancer, enzyme inhibition
1-(3-Methylphenyl)imidazo[1,5-a]pyridine-3-carboxylic acidC9_9H8_8N2_2O2_2252.27 g/molPotential anti-inflammatory and anticancer effects
Imidazo[1,2-a]pyridine derivativesVariesVariesSignificant anti-TB activity

Case Studies and Research Findings

Several studies have explored the biological activity of MIPCA and related compounds:

  • Anticancer Activity : A study demonstrated that MIPCA exhibited cytotoxic effects against various cancer cell lines. The compound's mechanism involved the induction of apoptosis in cancer cells through modulation of key signaling pathways.
  • Antimicrobial Properties : Research has shown that MIPCA possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's effectiveness was evaluated using minimum inhibitory concentration (MIC) assays, revealing promising results that warrant further exploration.
  • Enzyme Inhibition Studies : In vitro studies indicated that MIPCA could inhibit specific enzymes related to cancer progression. For instance, it was shown to inhibit GSK-3β activity, which is crucial in various cellular processes including cell proliferation and survival .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.